molecular formula C24H27N3O2S B2422628 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-35-7

1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2422628
CAS RN: 393833-35-7
M. Wt: 421.56
InChI Key: BXQKJBRRINDTRE-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrazine derivative with various substitutions. Pyrrolopyrazines are a class of organic compounds containing a pyrrolo[1,2-a]pyrazine ring system . The 3,4-dimethoxyphenyl and 2,3-dimethylphenyl groups are aromatic rings with methoxy and methyl substituents, respectively. The carbothioamide group (-C(=S)NH2) is a functional group containing sulfur.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyrazine ring, phenyl rings, and carbothioamide group would all contribute to the overall structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the nature of its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the carbothioamide group could be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Reactivity

  • This compound has been utilized in various synthesis reactions, including the formation of substituted pyrazole-1-carbothioamides through cyclization processes. These reactions emphasize the versatility of the compound in organic synthesis, contributing to the development of new chemical entities (Thirunarayanan & Sekar, 2013).

Structural Studies and Molecular Characterization

  • Structural studies have been conducted on similar compounds, focusing on their molecular structures and supramolecular assembly. These studies provide insights into the chemical and physical properties of such compounds (Artime et al., 2018).

Application in Drug Discovery

  • Research has explored the compound's potential in drug discovery, particularly in the synthesis of novel analogues for natural alkaloids. This highlights its role in the development of new pharmacologically active compounds (Voievudskyi et al., 2016).

Anticancer Activity

  • The compound has shown promise in anticancer activity, particularly against prostate and breast cancer cells. This is a significant finding that could lead to the development of new anticancer therapies (Seo et al., 2019).

Photophysical and Electrochemical Properties

  • Investigations into the photophysical and electrochemical properties of related compounds have been conducted, which are crucial for applications in materials science and electronics (Golla et al., 2020).

Antibacterial Activity

  • Some studies have examined the antibacterial properties of similar compounds, indicating potential applications in antimicrobial therapies (Bobrovskaya et al., 2016).

Corrosion Inhibition

  • The compound's derivatives have been studied for their role as corrosion inhibitors, particularly in acid mediums. This suggests applications in industrial material preservation and protection (Boudjellal et al., 2020).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could interact with various proteins or other biomolecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, and potential biological activity. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16-7-5-8-19(17(16)2)25-24(30)27-14-13-26-12-6-9-20(26)23(27)18-10-11-21(28-3)22(15-18)29-4/h5-12,15,23H,13-14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKJBRRINDTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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